2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide
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Overview
Description
2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide typically involves the reaction of 4-allyl-5-mercapto-4H-[1,2,4]triazole with 2-fluoro-phenyl-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The allyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted allyl compounds .
Scientific Research Applications
2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with reactive oxygen species and other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide
- 2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-N-(2-chloro-phenyl)-acetamide
- 2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-N-(2-methyl-phenyl)-acetamide
Uniqueness
What sets 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide apart from similar compounds is its unique combination of the allyl and fluoro-phenyl groups. This combination enhances its biological activity and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H13FN4OS |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13FN4OS/c1-2-7-18-11(16-17-13(18)20)8-12(19)15-10-6-4-3-5-9(10)14/h2-6H,1,7-8H2,(H,15,19)(H,17,20) |
InChI Key |
WUBSKMPPEIRJHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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